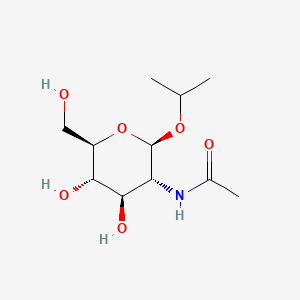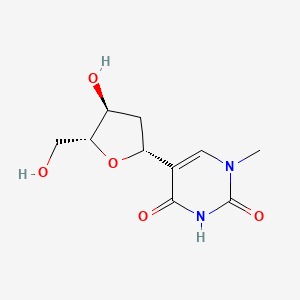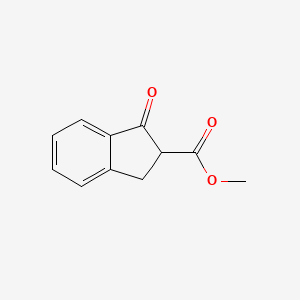
1-oxo-2,3-dihydro-1H-indène-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with the molecular formula C11H10O3 . It has a molecular weight of 190.19500 .
Synthesis Analysis
The synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be achieved through several methods. One method involves the use of Stryker’s reagent in toluene at 25℃ for 20 hours under an inert atmosphere . Another method involves the use of sodium hydride in tetrahydrofuran under reflux for 1 hour .Molecular Structure Analysis
The molecular structure of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is represented by the linear formula C11H10O3 .Physical and Chemical Properties Analysis
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a solid at room temperature . It has a density of 1.246g/cm3 . The compound is soluble in organic solvents such as benzene and chloroform .Applications De Recherche Scientifique
Intermédiaire de synthèse organique
Ce composé est souvent utilisé comme intermédiaire en synthèse organique . Il peut être utilisé dans la production de divers autres composés, servant de composant essentiel dans une large gamme de réactions chimiques.
Réactif dans les réactions chimiques
“1-oxo-2,3-dihydro-1H-indène-2-carboxylate de méthyle” peut également être utilisé comme réactif dans certaines réactions chimiques . Sa structure et sa réactivité uniques en font un outil précieux dans la boîte à outils du chimiste.
Synthèse de molécules complexes
En raison de sa complexité structurale, ce composé peut être utilisé dans la synthèse de molécules plus complexes . Cela peut être particulièrement utile dans le domaine de la chimie médicinale, où des molécules complexes sont souvent nécessaires à la découverte et au développement de médicaments.
Recherche et développement
Dans le domaine de la recherche et du développement, ce composé peut être utilisé dans l'étude de nouvelles méthodes de synthèse, de mécanismes réactionnels et d'autres aspects fondamentaux de la chimie organique .
Applications pharmaceutiques
Compte tenu de son utilisation potentielle dans la synthèse de molécules complexes, le “this compound” peut également trouver des applications dans l'industrie pharmaceutique . Il pourrait être utilisé dans la synthèse de nouveaux médicaments ou dans l'optimisation des synthèses médicamenteuses existantes.
Science des matériaux
En science des matériaux, ce composé pourrait potentiellement être utilisé dans le développement de nouveaux matériaux présentant des propriétés uniques . Sa structure complexe pourrait contribuer à la création de matériaux ayant des caractéristiques nouvelles.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular metabolism and signaling pathways .
Cellular Effects
The effects of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to enhance cell survival and reduce apoptosis by modulating the expression of anti-apoptotic genes. In cancer cells, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can inhibit cell proliferation by interfering with cell cycle progression and inducing cell cycle arrest at the G1 phase. Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival .
Molecular Mechanism
At the molecular level, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. By inhibiting COX-2, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can bind to DNA and modulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate have been observed to change over time. Initially, the compound exhibits strong activity, but its effects may diminish due to degradation or metabolic conversion. Studies have shown that methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is relatively stable under inert conditions but can degrade when exposed to light or oxygen. Long-term exposure to this compound in cell cultures has revealed potential adaptive responses, where cells may upregulate detoxifying enzymes to mitigate its effects .
Dosage Effects in Animal Models
The effects of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use .
Transport and Distribution
Within cells and tissues, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation can influence its activity and function, with higher concentrations observed in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity, directing it to specific organelles or compartments within the cell .
Propriétés
IUPAC Name |
methyl 3-oxo-1,2-dihydroindene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKCOFSJGXNOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310295 | |
| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22955-77-7 | |
| Record name | 22955-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
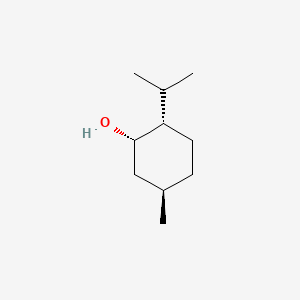
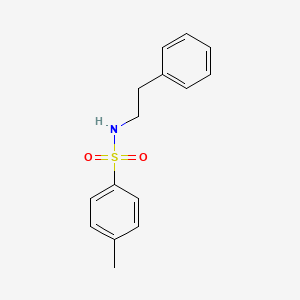

![[(15R,16R)-16-(Hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B1595771.png)
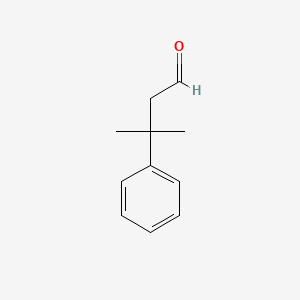

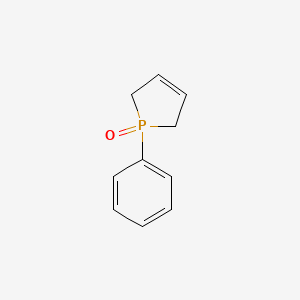
![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)

